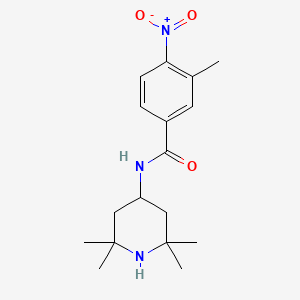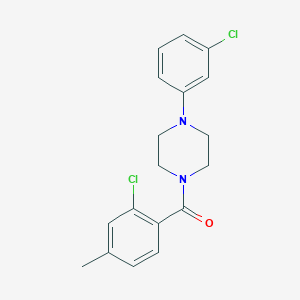
2-(4-chloro-3-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amide compounds and has a molecular weight of 401.77 g/mol. CF3 has been synthesized using various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of CF3 is not fully understood. However, studies have suggested that CF3 exerts its therapeutic effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. CF3 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
CF3 has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. CF3 has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, CF3 has been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CF3 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. CF3 is also relatively easy to synthesize using various methods. However, CF3 has some limitations for lab experiments, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the research on CF3. One potential direction is to investigate the therapeutic potential of CF3 in other diseases, such as diabetes and cardiovascular disease. Another direction is to optimize the synthesis method of CF3 to improve its yield and purity. Furthermore, the mechanism of action of CF3 needs to be further elucidated to fully understand its therapeutic effects. Finally, the safety and toxicity of CF3 need to be thoroughly evaluated to determine its potential as a therapeutic agent.
Synthesemethoden
CF3 can be synthesized using various methods, including a one-pot reaction of 2-(4-chloro-3-methylphenoxy)acetic acid and 4-fluoro-3-nitroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with 4-fluoro-3-nitrophenol in the presence of a coupling agent and a catalyst, such as triethylamine (TEA) and 1,3-dicyclohexylcarbodiimide (DCC). CF3 can also be synthesized using a microwave-assisted reaction, which involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid and 4-fluoro-3-nitroaniline in the presence of a coupling agent and a solvent, such as N,N-dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
CF3 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and Alzheimer's disease. CF3 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. CF3 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, CF3 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O4/c1-9-6-11(3-4-12(9)16)23-8-15(20)18-10-2-5-13(17)14(7-10)19(21)22/h2-7H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGRDFOUVXMPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841834.png)

![2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5841846.png)
![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)
![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)
![4-[(4-ethylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5841867.png)
![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)


![4-{[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B5841906.png)

